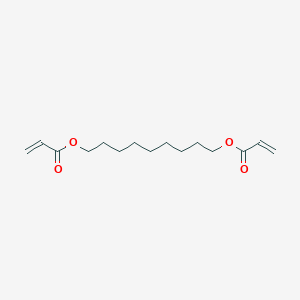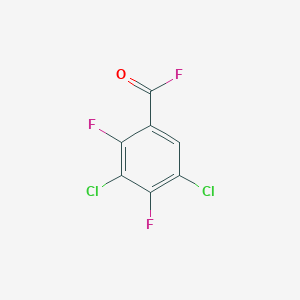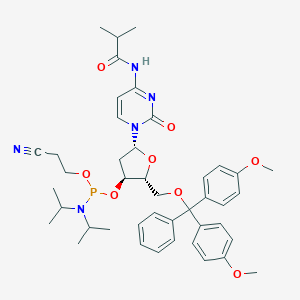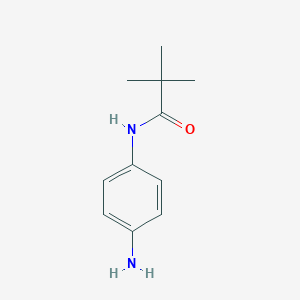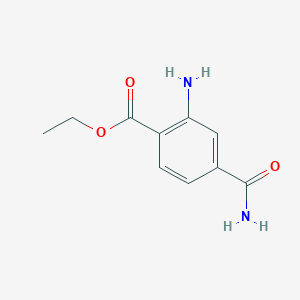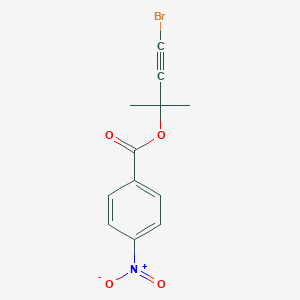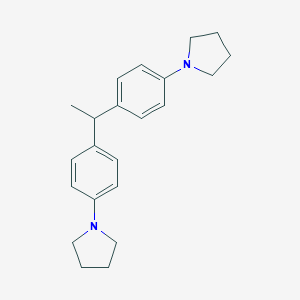![molecular formula C9H15NO2 B034897 methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate CAS No. 106455-75-8](/img/structure/B34897.png)
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate, also known as D3-Methomyl, is a chemical compound that has been widely used in scientific research. It is a deuterium-labeled analog of methomyl, a carbamate insecticide that has been used to control pests in agriculture. D3-Methomyl is a valuable tool for studying the mechanism of action and physiological effects of carbamate insecticides.
科学研究应用
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of carbamate insecticides. It has been used in studies on the metabolism and toxicity of carbamates, as well as in studies on the pharmacokinetics and pharmacodynamics of carbamate insecticides.
作用机制
Carbamate insecticides, including methomyl, inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate acts in the same way as methomyl, but its deuterium-labeled structure allows for more precise studies of the mechanism of action of carbamate insecticides.
生化和生理效应
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been shown to have similar biochemical and physiological effects as methomyl. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has also been shown to have similar toxic effects on mammals, including humans, as methomyl.
实验室实验的优点和局限性
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has several advantages for lab experiments. Its deuterium-labeled structure allows for more precise studies of the mechanism of action and physiological effects of carbamate insecticides. It can also be used as a tracer in studies on the metabolism and toxicity of carbamates. However, methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate is expensive and not readily available, which limits its use in some lab experiments.
未来方向
There are several future directions for methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate research. One area of research is the development of new carbamate insecticides that are more effective and less toxic than current insecticides. Another area of research is the development of new methods for detecting and measuring carbamate insecticides in the environment. Finally, there is a need for more studies on the long-term effects of carbamate insecticides on human health and the environment.
合成方法
The synthesis of methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate involves the reaction of deuterated buten-3-yne with cyclopropylamine, followed by the reaction of the resulting product with methyl isocyanate. The final product is a deuterium-labeled analog of methomyl, with a molecular weight of 124.17 g/mol.
属性
CAS 编号 |
106455-75-8 |
|---|---|
产品名称 |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
分子式 |
C9H15NO2 |
分子量 |
171.23 g/mol |
IUPAC 名称 |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-9(6-7-9)10-8(11)12-2/h3H,1,4-7H2,2H3,(H,10,11)/i1D2 |
InChI 键 |
KMGDWGQERFJNEQ-DICFDUPASA-N |
手性 SMILES |
[2H]C(=CCCC1(CC1)NC(=O)OC)[2H] |
SMILES |
COC(=O)NC1(CC1)CCC=C |
规范 SMILES |
COC(=O)NC1(CC1)CCC=C |
同义词 |
Carbamic acid, [1-(3-butenyl-4,4-d2)cyclopropyl]-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
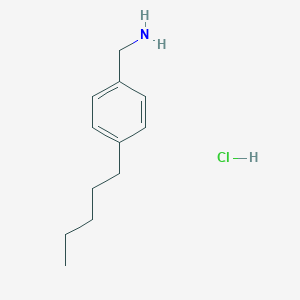
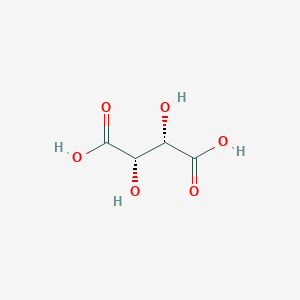
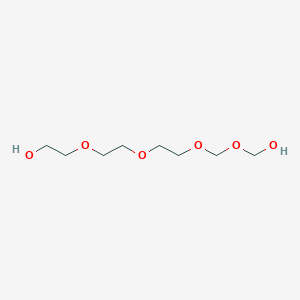
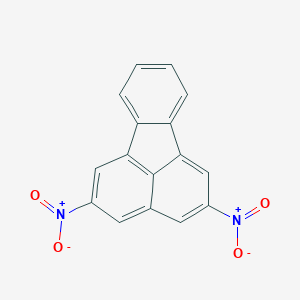
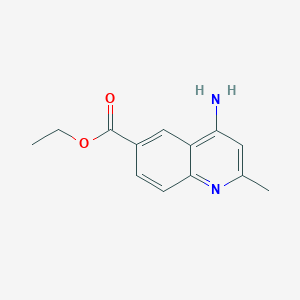
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
